molecular formula C19H25N3O2 B2971175 N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)furan-2-carboxamide CAS No. 898431-92-0

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)furan-2-carboxamide

Cat. No.: B2971175
CAS No.: 898431-92-0
M. Wt: 327.428
InChI Key: FXDSJWSKBYHXPA-UHFFFAOYSA-N
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Description

N-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)furan-2-carboxamide is a synthetic compound characterized by a furan-2-carboxamide core linked to an ethyl chain bearing a 4-methylpiperazine group and a p-tolyl (4-methylphenyl) substituent. This structure combines a heteroaromatic furan ring with a piperazine moiety, which is commonly associated with CNS receptor targeting due to its ability to modulate neurotransmitter systems .

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-15-5-7-16(8-6-15)17(22-11-9-21(2)10-12-22)14-20-19(23)18-4-3-13-24-18/h3-8,13,17H,9-12,14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDSJWSKBYHXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CO2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089543
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)furan-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

  • Molecular Formula : C₁₉H₂₄N₄O₂
  • Molecular Weight : 336.42 g/mol
  • Structure : The compound features a furan ring, a piperazine moiety, and an ethyl side chain attached to a p-tolyl group.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, similar to other piperazine derivatives.
  • Receptor Modulation : It has the potential to act as a modulator for various receptors, influencing cellular signaling pathways.
  • Apoptosis Induction : Research indicates that this compound may promote apoptosis in cancer cells by activating apoptotic markers such as caspase-3 and p53 protein levels .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

Cell LineIC₅₀ (μM)Mechanism of Action
MCF-710.38Induction of apoptosis
HeLa15.25Cell cycle arrest
PANC-112.50Inhibition of proliferation

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxicity against these cell lines.

Case Studies

  • MCF-7 Breast Cancer Cells : A study reported that treatment with this compound resulted in increased levels of apoptotic markers, suggesting its potential as a therapeutic agent for breast cancer .
  • HeLa Cervical Cancer Cells : The compound exhibited a dose-dependent response, leading to cell cycle arrest and apoptosis, indicating its effectiveness in targeting cervical cancer cells .
  • PANC-1 Pancreatic Cancer Cells : Efficacy was noted in reducing cell viability significantly, highlighting its potential application in pancreatic cancer therapy.

Pharmacological Profile

The pharmacological profile of this compound suggests it could be developed into a promising anticancer agent due to:

  • Selectivity : Exhibits higher selectivity towards cancer cells compared to normal cells.
  • Synergistic Effects : Potential for combination therapy with existing chemotherapeutics to enhance efficacy and reduce resistance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents/Modifications Molecular Weight Melting Point (°C) Purity (HPLC)
Target Compound Furan-2-carboxamide Ethyl-4-methylpiperazine + p-tolyl ~435.36* Not reported Not reported
5-Bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}furan-2-carboxamide Furan-2-carboxamide Bromo-furan + dimethylaminophenyl 435.36 Not reported Not reported
CPPC (Compound 24) Furan-2-carboxamide 5-Cyano-furan + phenyl-piperidine/piperazine ~480.5* Not reported Not reported
N-(3-Hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide (34) Benzofuran-2-carboxamide Iodo-benzofuran + hydroxy-butyl-piperazine Not reported 239–240 (HCl salt) Not reported

Notes:

  • The target compound’s furan core contrasts with benzofuran (compound 34, ), which introduces a fused benzene ring.
  • 5-Bromo and 5-cyano substituents () enhance electron-withdrawing effects, which may influence metabolic stability or intermolecular interactions .

Piperazine/Piperidine Modifications

Compound Name Piperazine/Piperidine Substitution Pharmacological Implications
Target Compound 4-Methylpiperazine Enhances solubility and CNS penetration
N-(2-Furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide Morpholine Introduces oxygen atom, increasing polarity
2-(4-(4-(Morpholine-4-carbonyl)-2-nitrophenyl)piperazin-1-yl)-pyrimidine-5-carboxamide derivatives Morpholine-carbonyl + nitro groups May improve binding to enzymes (e.g., kinase targets)

Notes:

  • The 4-methylpiperazine in the target compound balances lipophilicity and basicity, favoring interactions with amine-binding receptors.
  • Nitro groups () in pyrimidine derivatives increase electron-deficient character, which could enhance interactions with aromatic residues in enzyme active sites .

Aryl Group Comparisons

Compound Name Aryl Group Impact on Properties
Target Compound p-Tolyl (4-methylphenyl) High lipophilicity; moderate metabolic stability
5-Bromo-N-{2-[4-(dimethylamino)phenyl]-... () 4-Dimethylaminophenyl Increased polarity; potential for hydrogen bonding
N-(3-(3-methoxyphenoxy)propyl)-... (Compound 12a, ) 3-Methoxyphenoxy Ether linkage enhances flexibility and solubility

Notes:

  • The p-tolyl group in the target compound improves membrane permeability compared to polar dimethylaminophenyl () .
  • Methoxyphenoxy groups () introduce ether linkages, which may reduce metabolic oxidation compared to alkyl chains .

Pharmacological and Physicochemical Insights

  • Lipophilicity : The target compound’s p-tolyl and 4-methylpiperazine groups likely result in a logP value higher than morpholine-containing analogs () but lower than iodobenzofuran derivatives () .
  • Metabolic Stability : The absence of electron-withdrawing groups (e.g., nitro, bromo) may reduce oxidative metabolism compared to and compounds .

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